molecular formula C14H12FN5OS B3014377 5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105247-16-2

5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3014377
CAS No.: 1105247-16-2
M. Wt: 317.34
InChI Key: JFDNBUTYOOXLPM-UHFFFAOYSA-N
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Description

5-((3-Fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3-fluorophenylamino group at position 5 and a thiophen-2-ylmethyl carboxamide at position 3. The compound’s structure combines aromatic fluorine, heterocyclic thiophene, and carboxamide functionalities, which are commonly associated with enhanced pharmacokinetic properties and target specificity in drug discovery .

The 3-fluorophenyl group is a critical pharmacophore, often employed to improve metabolic stability and binding affinity through hydrophobic interactions and fluorine’s electron-withdrawing effects .

Properties

IUPAC Name

5-(3-fluoroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS/c15-9-3-1-4-10(7-9)17-13-12(18-20-19-13)14(21)16-8-11-5-2-6-22-11/h1-7H,8H2,(H,16,21)(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDNBUTYOOXLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its diverse biological properties, including antifungal and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FN5OS, with a molecular weight of 317.34 g/mol. The structure includes several functional groups that contribute to its biological activity:

Functional GroupDescription
Triazole RingA five-membered ring with significant reactivity.
Carboxamide GroupEnhances solubility and biological interactions.
Fluorophenyl GroupModifies electronic properties and enhances binding affinity.
Thiophenyl GroupContributes to lipophilicity and potential enzyme interactions.

Antifungal Activity

Recent studies have shown that derivatives containing the triazole moiety exhibit significant antifungal properties. For instance, compounds similar to the target compound have been evaluated against Candida albicans, demonstrating minimum inhibitory concentrations (MIC) as low as 0.0313 μg/mL for certain derivatives . This suggests that modifications to the triazole structure can enhance antifungal efficacy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition :
    • A study reported that related triazole derivatives exhibited competitive inhibition against yeast α-glucosidase with IC50 values ranging from 26.8 to 311.3 μM, significantly outperforming acarbose (IC50 = 752 μM) . This indicates that the target compound may also possess similar inhibitory properties.
  • Carbonic Anhydrase-II Inhibition :
    • Another study highlighted moderate inhibition of carbonic anhydrase-II by new triazole analogs, with IC50 values ranging from 13.8 to 35.7 μM . The presence of polar groups in the triazole derivatives was noted to enhance binding affinity to the enzyme's active site.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:

  • Substituent Effects : The introduction of a fluorine atom in the phenyl ring has been shown to enhance the binding affinity and biological activity of similar compounds .
  • Functional Group Modifications : Variations in substituents on the triazole ring and thiophene moiety can significantly influence potency against specific targets such as enzymes or pathogens .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • In Vitro Studies :
    • Compounds with structural similarities to this compound have been synthesized and tested for antifungal activity against fluconazole-resistant strains of Candida species, showing promising results .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated favorable interactions between triazole derivatives and target enzymes, supporting experimental findings regarding their inhibitory activities .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising potential in the development of therapeutic agents. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of triazole compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The specific interactions with enzymes involved in cancer pathways make this compound a candidate for anticancer drug development. For instance, studies have demonstrated that triazole derivatives can effectively inhibit kinases that play crucial roles in tumor growth and survival.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, particularly against resistant strains of fungi such as Candida albicans. In vitro studies have reported that certain derivatives exhibit low minimum inhibitory concentration (MIC) values, suggesting strong antifungal activity .
  • Anti-inflammatory Effects : The structural attributes of this compound may also allow it to modulate inflammatory pathways. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Biological Research

In biological research, this compound serves as a valuable tool for studying various biochemical processes:

  • Enzyme Inhibition Studies : The ability of the compound to bind to specific enzymes makes it useful for probing enzyme activity and understanding biochemical pathways. It aids in elucidating mechanisms of action for potential therapeutic targets.
  • Receptor Binding Studies : The triazole moiety can interact with various receptors, providing insights into receptor-ligand interactions and their implications in drug design.

Industrial Applications

The compound's unique properties extend its utility beyond the laboratory:

  • Pharmaceutical Development : As a building block in synthetic pathways, this compound can lead to the development of new drugs. Its structure allows for modifications that can enhance efficacy or reduce side effects in drug candidates.
  • Material Science : The chemical properties of 5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide make it suitable for use in developing new materials with specific functionalities, potentially including coatings or polymers with enhanced properties.

Case Study 1: Antifungal Activity

In a study evaluating antifungal agents, derivatives similar to this compound were synthesized and tested against Candida albicans. The results indicated that some compounds exhibited MIC values as low as 0.0313 μg/mL against fluconazole-resistant strains, highlighting their potential as effective antifungal agents .

Case Study 2: Cancer Cell Proliferation

Another study focused on the anticancer properties of triazole derivatives demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Comparison with Similar Compounds

Table 2. Impact of Substituents on Physicochemical Properties

Substituent Effect on Lipophilicity (LogP) Solubility (mg/mL) Metabolic Stability
3-Fluorophenylamino Moderate increase 0.15–0.3 High
Thiophen-2-ylmethyl Slight decrease 0.2–0.5 Moderate
Nitro (as in ) Significant increase <0.1 Low
Quinoline (as in ) High increase <0.05 Low

Q & A

Q. What are the standard protocols for synthesizing 5-((3-fluorophenyl)amino)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide?

Synthesis typically involves multi-step reactions, including:

  • Condensation : Reaction of 3-fluoroaniline with a triazole precursor (e.g., 1H-1,2,3-triazole-4-carbaldehyde) under acidic conditions to form the triazole core .
  • Functionalization : Coupling with thiophen-2-ylmethylamine via carbodiimide-mediated amidation.
  • Purification : Recrystallization from ethanol or DMSO/water mixtures (yield optimization requires controlled pH and temperature) .

Q. How is structural characterization performed for this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., fluorophenyl and thiophene methyl groups) .
  • HPLC : Purity assessment (>95% threshold for biological assays) .
  • HRMS : Validates molecular formula (e.g., C14_{14}H12_{12}FN5_5OS) .

Q. What are the solubility limitations, and how do they impact experimental design?

  • Low aqueous solubility : Requires use of co-solvents (e.g., DMSO ≤1% v/v) for in vitro assays .
  • Workaround : Micellar encapsulation or pro-drug derivatization to enhance bioavailability .

Advanced Research Questions

Q. How can structural refinements resolve contradictions in crystallographic data?

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder in the fluorophenyl group. For twinned crystals, employ SHELXD for dual-space iterative phasing .
  • Validation : Cross-check with Mercury CSD ’s void analysis to detect packing inconsistencies .

Q. What strategies optimize selectivity in enzyme inhibition studies?

  • Docking simulations : Prioritize 1,2,3-triazole interactions with catalytic residues (e.g., COX-2 or c-Met kinases) .
  • SAR analysis : Compare with analogs (e.g., 5-(trifluoromethyl)-1-aryl-triazoles) to identify substituent effects on binding affinity .

Q. How do in vitro and in vivo models differ in assessing antitumor activity?

  • In vitro : Use NCI-H522 (lung cancer) or MCF-7 (breast cancer) cell lines with IC50_{50} < 10 µM as a benchmark .
  • In vivo : Address metabolic instability via PEGylation or structural modifications (e.g., bromine substitution for prolonged half-life) .

Methodological Challenges

Q. How to reconcile conflicting bioactivity data across studies?

  • Dose-response normalization : Account for assay variability (e.g., ATP levels in kinase assays).
  • Meta-analysis : Use PubChem BioAssay data (AID 1259351) to cross-validate inhibition profiles .

Q. What computational tools predict metabolic pathways for this triazole derivative?

  • ADMET prediction : SwissADME or ADMETLab 2.0 to forecast cytochrome P450 interactions and potential hepatotoxicity .
  • Metabolite identification : LC-MS/MS with isotopic labeling traces thiophene methyl oxidation .

Future Research Directions

Q. Can hybrid scaffolds improve pharmacological profiles?

  • Example : Integrate thieno[2,3-d]pyrimidine moieties to enhance blood-brain barrier penetration for neurodegenerative applications .

Q. How to address resistance mechanisms in long-term studies?

  • Combination therapy : Pair with allosteric MIF inhibitors (e.g., MKA031) to suppress compensatory pathways .

Q. What novel targets are plausible for this compound?

  • Wnt/β-catenin pathway : Structural analogs show glucose metabolism modulation, suggesting antidiabetic potential .

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